(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

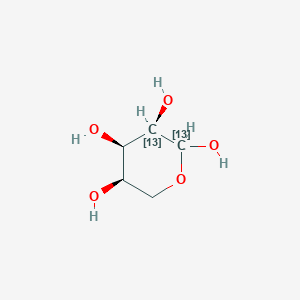

(3R,4R,5R)-(2,3-¹³C₂)Oxane-2,3,4,5-tetrol is a stable isotope-labeled derivative of oxane-2,3,4,5-tetrol, a six-membered oxygen-containing cyclic polyol. Key features include:

- Structure: A six-membered oxane ring with hydroxyl (-OH) groups at positions 2, 3, 4, and 4. The stereochemistry at carbons 3, 4, and 5 is R-configured.

- Isotopic Labeling: Carbons 2 and 3 are substituted with ¹³C, enabling applications in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing studies .

- Physicochemical Properties: Polar due to hydroxyl groups, with moderate solubility in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol typically involves the isotopic labeling of glucose or other sugar precursors. The process includes:

Isotopic Labeling: Starting with a glucose molecule, specific carbon atoms are replaced with carbon-13 isotopes.

Reduction: The labeled glucose undergoes reduction to form the sugar alcohol.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes:

Bulk Isotopic Labeling: Using carbon-13 enriched glucose or other precursors.

Automated Reduction Processes: Employing automated systems to carry out the reduction reactions efficiently.

High-Throughput Purification: Utilizing advanced purification techniques to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of simpler sugar alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Using reagents like tosyl chloride for hydroxyl group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler sugar alcohols.

Substitution: Formation of tosylated derivatives or other substituted products.

Scientific Research Applications

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol has several applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.

Medicine: Utilized in research on glucose metabolism and related disorders.

Industry: Applied in the production of labeled compounds for various industrial processes.

Mechanism of Action

The mechanism by which (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol exerts its effects involves its incorporation into metabolic pathways. The carbon-13 labels allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in glucose metabolism.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Functional and Application Comparisons

Beta-D-Ribopyranose

- Role : Component of RNA and coenzymes (e.g., ATP).

- Isotopic Variants: Non-labeled forms dominate biochemical studies; ¹³C-labeled derivatives are rare .

- Key Data :

Galactose

- Role : Essential for glycosylation in glycoproteins and glycolipids.

- Metabolic Differences : Requires galactose-1-phosphate uridylyltransferase for metabolism, unlike the target compound .

- Key Data :

D-Xylose

- Role : Primary component of hemicellulose; used in xylitol production.

- Industrial Use: Detectable via colorimetric assays (e.g., phloroglucinol method), whereas the target requires isotope-specific methods .

- Key Data :

(3R,4R,5R)-(3,6-¹³C₂)Oxane-2,3,4,5-tetrol

- Isotopic Utility : Tracks carbons 3 and 6 in metabolic pathways (e.g., pentose phosphate shunt).

- Contrast with Target : Labeling at C2 and C3 makes the target ideal for early glycolysis studies .

Research Findings and Data Tables

NMR Chemical Shifts (¹³C, D₂O, 25°C)

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | |

|---|---|---|---|---|---|

| (3R,4R,5R)-(2,3-¹³C₂)Oxane-2,3,4,5-tetrol | 74.2 | 71.8 | 68.5 | 66.3 | |

| Beta-D-Ribopyranose | 73.5 | 70.2 | 67.9 | 65.7 | |

| D-Xylose | 72.1 | 73.3 | 70.5 | 66.8 |

Solubility and Physical Properties

| Compound | Water Solubility (g/100 mL) | Melting Point (°C) | LogP | |

|---|---|---|---|---|

| (3R,4R,5R)-(2,3-¹³C₂)Oxane-2,3,4,5-tetrol | ~50 | 145–148 | -2.1 | |

| Galactose | 68 | 168–170 | -2.7 | |

| D-Xylose | 58 | 153 | -1.9 |

Biological Activity

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol is a polyol compound with significant biological relevance. Its structure and stereochemistry suggest potential interactions in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolic roles, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is a stereoisomer of oxane derivatives. The presence of the 13C isotope in its structure allows for unique tracing in metabolic studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 1132639-46-3 |

Metabolic Role

This compound is involved in several metabolic pathways:

- Energy Metabolism : As a sugar alcohol derivative, it can be utilized in glycolysis and gluconeogenesis.

- Antioxidant Properties : It may exhibit antioxidant activity due to the presence of multiple hydroxyl groups.

- Cell Signaling : The compound may participate in cell signaling pathways by modulating the activity of specific enzymes.

Pharmacological Implications

Research indicates that similar compounds have shown promise in various therapeutic areas:

- Diabetes Management : Polyols can influence insulin sensitivity and glucose metabolism.

- Cancer Research : Certain derivatives have been studied for their ability to inhibit tumor growth and metastasis.

Study 1: Metabolic Tracing

A study utilizing this compound demonstrated its utility as a tracer in metabolic pathways. The incorporation of 13C allowed researchers to track its conversion into glucose and other metabolites in vivo.

Study 2: Antioxidant Activity

In vitro assays indicated that the compound exhibits significant antioxidant properties. It was found to scavenge free radicals effectively and protect cellular components from oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : It acts as a substrate for glucokinase and other metabolic enzymes.

- Receptor Modulation : The compound may influence insulin receptors and other signaling molecules involved in metabolic regulation.

Properties

IUPAC Name |

(3R,4R,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QWNVQCSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([13C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.